1-[4-(2-Chlorophenyl)phenyl]ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-chlorophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-6-8-12(9-7-11)13-4-2-3-5-14(13)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNNDZVEYLTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273189 | |
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3808-89-7 | |
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3808-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Studies of 1 4 2 Chlorophenyl Phenyl Ethanone
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System
The biphenyl core of 1-[4-(2-Chlorophenyl)phenyl]ethanone contains two aromatic rings that can undergo electrophilic aromatic substitution. The regioselectivity of such reactions is influenced by the directing effects of the substituents on each ring.
The acetyl group (-COCH₃) on one of the phenyl rings is a deactivating group and a meta-director. This means it will direct incoming electrophiles to the positions meta to itself. Conversely, the other phenyl ring is activated by the alkyl substituent (the rest of the molecule) and will direct incoming electrophiles to the ortho and para positions. The chlorine atom on the second phenyl ring is also an ortho-, para-director, albeit a deactivating one.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.
The precise location of substitution on the biphenyl system would depend on the specific reaction conditions and the relative activating/deactivating strengths of the substituents.
Table 1: Expected Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -COCH₃ | Phenyl ring 1 | Deactivating | Meta |
| -C₆H₄(2-Cl) | Phenyl ring 1 | Activating (relative to H) | Ortho, Para |
| -Cl | Phenyl ring 2 | Deactivating | Ortho, Para |
| -C₆H₄(4-COCH₃) | Phenyl ring 2 | Activating (relative to H) | Ortho, Para |
Nucleophilic Addition and Substitution Reactions Involving the Ethanone (B97240) and Halogen Substituents
The carbonyl group of the ethanone moiety is a key site for nucleophilic addition reactions. The polarized carbon-oxygen double bond makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.
Examples of nucleophilic addition reactions include:
Grignard Reactions: Reaction with Grignard reagents (R-MgX) to form tertiary alcohols after acidic workup.
Wittig Reaction: Reaction with a phosphonium ylide to convert the carbonyl group into an alkene.
Formation of Imines and Related Compounds: Condensation with primary amines to form imines, with hydroxylamine to form oximes, and with hydrazines to form hydrazones.
The chlorine atom on the biphenyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions (high temperature and pressure) or with the presence of strong electron-withdrawing groups, it could potentially be displaced by strong nucleophiles.
Oxidation Pathways of the Carbonyl and Aromatic Moieties
The ethanone group and the aromatic rings can undergo oxidation under different conditions.
Baeyer-Villiger Oxidation: The ketone can be converted to an ester by treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the aryl groups will determine the structure of the resulting ester.
Oxidation of the Acetyl Group: Strong oxidizing agents like potassium permanganate (KMnO₄) under vigorous conditions can oxidize the acetyl group to a carboxylic acid brainly.in.
Oxidation of the Aromatic Ring: Under harsh conditions, the aromatic rings can be oxidized, potentially leading to ring-opening products. However, the biphenyl system is relatively stable.
Reduction Reactions of the Acetyl Group
The acetyl group is readily reduced to either a secondary alcohol or a methylene group.
Reduction to an Alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-[4-(2-chlorophenyl)phenyl]ethanol masterorganicchemistry.com.
Complete Reduction to a Methylene Group: The carbonyl group can be completely reduced to a CH₂ group via methods such as the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
Table 2: Common Reduction Reactions of the Acetyl Group
| Reaction | Reagent(s) | Product |
|---|---|---|
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-[4-(2-Chlorophenyl)phenyl]ethanol |
| Clemmensen Reduction | Zn(Hg), HCl | 1-Ethyl-4-(2-chlorophenyl)benzene |
| Wolff-Kishner Reduction | H₂NNH₂, KOH | 1-Ethyl-4-(2-chlorophenyl)benzene |
Cyclization Reactions and Annulation Pathways to Form Heterocyclic Derivatives
The presence of the ketone functionality allows for the use of this compound as a precursor in the synthesis of various heterocyclic compounds.
Paal-Knorr Synthesis: If the molecule can be converted into a 1,4-dicarbonyl compound, it could undergo a Paal-Knorr reaction with ammonia, primary amines, or dehydrating agents to form pyrroles or furans, respectively wikipedia.orgalfa-chemistry.comorganic-chemistry.orgyoutube.comorganic-chemistry.org.
Hantzsch Pyridine (B92270) Synthesis: As a carbonyl compound, it could potentially participate in a Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor to form dihydropyridines wikipedia.orgchemtube3d.comorganic-chemistry.orgnih.govnih.gov.
Other Cyclizations: The ketone can be a starting point for various other cyclization reactions to form a wide range of heterocyclic systems, depending on the reaction partners and conditions. For instance, a related compound has been used in the base-catalyzed intramolecular cyclization to form a pyrrol-3-one derivative mdpi.com.
Investigation of Reaction Mechanisms and Intermediates
The study of reaction mechanisms for the transformations of this compound would involve a combination of experimental and computational techniques.
Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are crucial for identifying reaction intermediates and final products, which helps in elucidating the reaction pathway.
Computational Modeling: Quantum chemical calculations can be used to model the reaction pathway, calculate the energies of transition states and intermediates, and predict the most likely mechanism.
For instance, the mechanism of nucleophilic addition to the carbonyl group is well-established to proceed through a tetrahedral intermediate. The stereochemical outcome of such reactions, especially in the presence of chiral reagents or catalysts, can be a subject of detailed mechanistic investigation.
Spectroscopic Characterization and Structural Elucidation of 1 4 2 Chlorophenyl Phenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of 1-[4-(2-Chlorophenyl)phenyl]ethanone is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The biphenyl (B1667301) system, with its two phenyl rings, will show complex splitting patterns due to proton-proton couplings. The protons on the acetyl-substituted ring are anticipated to be in a different chemical environment compared to those on the chloro-substituted ring.
The methyl protons of the acetyl group are predicted to appear as a sharp singlet, typically in the downfield region around δ 2.6 ppm. The aromatic protons will resonate in the range of δ 7.3 to 8.1 ppm. The protons on the phenyl ring bearing the acetyl group are expected to show a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the acetyl group will be deshielded and resonate at a lower field compared to the meta protons. The protons on the 2-chlorophenyl ring will exhibit a more complex pattern due to the electronic and steric effects of the chlorine atom, which disrupts the symmetry of the ring.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH₃ | ~2.6 | s |
| Aromatic H | ~7.3 - 8.1 | m |
Note: The predicted values are based on theoretical calculations and comparison with similar known compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the methyl carbon, and the twelve aromatic carbons.
The carbonyl carbon of the acetyl group is the most deshielded and is predicted to appear at a chemical shift of approximately δ 197-198 ppm. The methyl carbon will resonate in the upfield region, typically around δ 26-27 ppm. The aromatic carbons will have chemical shifts in the range of δ 127-145 ppm. The carbon atoms directly bonded to the chlorine atom and the acetyl group, as well as the carbons at the point of linkage between the two phenyl rings, will have distinct chemical shifts due to the substituent effects.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~197.5 |
| CH₃ | ~26.5 |
| Aromatic C | ~127 - 145 |
Note: The predicted values are based on theoretical calculations and comparison with similar known compounds. Actual experimental values may vary.
To definitively assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would help to trace the connectivity of the protons within each of the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for all protonated carbons by correlating them to their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the ring junction. For instance, a correlation would be expected between the methyl protons and the carbonyl carbon.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone functional group is anticipated in the region of 1680-1700 cm⁻¹. The presence of the aromatic rings will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.
Predicted FT-IR Data for this compound
| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |
| Aromatic C-H stretch | >3000 | Medium |
| C=O stretch (ketone) | ~1685 | Strong |
| Aromatic C=C stretch | ~1450 - 1600 | Medium to Weak |
| C-Cl stretch | ~700 - 800 | Medium to Strong |
Note: The predicted values are based on typical ranges for these functional groups.
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also be expected to show the characteristic vibrations of the functional groups. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong signals in the Raman spectrum. The C=O stretch is also Raman active. Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the FT-IR spectrum.
Predicted Raman Data for this compound
| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H stretch | >3000 | Medium |
| C=O stretch (ketone) | ~1685 | Medium |
| Aromatic ring breathing | ~1000 | Strong |
| C-Cl stretch | ~700 - 800 | Medium |
Note: The predicted values are based on typical ranges for these functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the key chromophores are the biphenyl system and the acetyl group. The conjugated π-system of the biphenyl rings is expected to give rise to strong absorptions in the UV region. The presence of the carbonyl group (C=O) in the acetyl moiety introduces n→π* and π→π* transitions. The chlorine substituent on one of the phenyl rings may cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted biphenyl ethanone (B97240).
A hypothetical UV-Vis spectrum of this compound, if determined experimentally in a solvent like ethanol (B145695) or cyclohexane, would provide key data points.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Transition | Expected Wavelength Range (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π→π* (Biphenyl) | 250 - 280 | High |
| n→π* (Carbonyl) | 300 - 330 | Low |
| π→π* (Carbonyl) | < 220 | Moderate |
Note: This table is illustrative and represents expected values. As of the latest search, specific experimental UV-Vis data for this compound has not been reported in the available literature.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion.
For this compound (C₁₄H₁₁ClO), the exact molecular weight can be calculated based on the isotopic masses of its constituent atoms. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak in the mass spectrum, which is a clear indicator of the presence of a single chlorine atom.
Upon ionization, the molecular ion of this compound would undergo fragmentation. Common fragmentation pathways for ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if an appropriate gamma-hydrogen is present.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | [C₁₄H₁₁ClO]⁺ | 230/232 |
| [M - CH₃]⁺ | [C₁₃H₈ClO]⁺ | 215/217 |
| [M - COCH₃]⁺ | [C₁₂H₈Cl]⁺ | 187/189 |
| [C₆H₅CO]⁺ | (from cleavage of the biphenyl bond) | 105 |
| [C₆H₄Cl]⁺ | (from cleavage of the biphenyl bond) | 111/113 |
Note: This table presents predicted fragmentation data. While mass spectra for related compounds such as 1-(4-chlorophenyl)ethanone are available and show characteristic fragments, specific experimental mass spectrometry data for this compound is not found in the reviewed literature. nist.govspectrabase.com
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis
If a suitable single crystal of this compound were grown, X-ray diffraction analysis would provide a wealth of structural information. A key parameter would be the dihedral angle between the two phenyl rings of the biphenyl moiety, which would indicate the degree of twisting in the molecule's solid-state conformation. The analysis would also detail the planarity of the acetyl group relative to the phenyl ring to which it is attached.
Table 3: Illustrative Crystallographic Data Parameters for this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Z | Number of molecules per unit cell |
| Dihedral Angle (Phenyl-Phenyl) | Angle between the two aromatic rings |
| C-Cl Bond Length | Distance between the carbon and chlorine atoms |
| C=O Bond Length | Distance of the carbonyl double bond |
| Intermolecular Interactions | e.g., C-H···O, π-π stacking distances |
Note: The data in this table is for illustrative purposes only. A search of crystallographic databases did not yield an experimental crystal structure for this compound.
Computational Chemistry and Theoretical Investigations of 1 4 2 Chlorophenyl Phenyl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. A typical DFT study of 1-[4-(2-Chlorophenyl)phenyl]ethanone would involve the following analyses.
Geometrical Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This is achieved by finding the structure that corresponds to the lowest energy on the potential energy surface.
Conformational Analysis: Molecules can often exist in different spatial arrangements called conformers. A conformational analysis would explore the different possible rotations, particularly around the single bond connecting the two phenyl rings, to identify the most stable conformer and the energy barriers between different conformations.
Table 5.1.1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Parameter | Bond/Atoms | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C=O | ~1.21 |
| C-Cl | ~1.75 | |
| C-C (biphenyl) | ~1.49 | |
| Bond Angle | C-C-O (acetyl) | ~120.5 |
| C-C-Cl | ~119.8 |
Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. matrix-fine-chemicals.comwikipedia.orgossila.com
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, making it an indicator of nucleophilic character. ossila.com
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. Its energy level relates to the molecule's ability to accept electrons, indicating its electrophilic character. ossila.com
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. wikipedia.orgnih.govschrodinger.com This value is also important for predicting the electronic absorption spectra of a compound. schrodinger.com
Table 5.1.2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.
Color Coding: MEP maps use a color scale to denote different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
Predicted Reactivity: For this compound, it would be expected that the oxygen atom of the acetyl group would be a region of high negative potential (red), while the hydrogen atoms and regions near the electron-withdrawing chlorine atom might show a more positive potential (blue).
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.
Hyperconjugation: This analysis reveals stabilizing interactions, such as the delocalization of electrons from a bonding orbital to an adjacent anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Mulliken and Hirshfeld Population Analyses for Atomic Charge Distribution
Population analysis methods assign partial charges to each atom in a molecule, offering insights into the distribution of electrons.
Mulliken Population Analysis: This is a common method, though its results can be highly dependent on the basis set used in the calculation.
Hirshfeld Population Analysis: This method is often considered more robust as it defines atomic charges based on the deformation of electron density relative to isolated atoms. researchgate.net
A comparison of these charge distributions would help to understand the effects of the electronegative chlorine and oxygen atoms on the electron density across the molecular framework.
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule.
Chemical Potential (μ): Related to the escaping tendency of electrons from a system.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, thus quantifying its electrophilic nature.
Table 5.2.1: Hypothetical Quantum Chemical Descriptors for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |
| Global Softness (S) | 1 / (2η) | 0.21 |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods
Computational chemistry serves as a powerful tool for the prediction and interpretation of spectroscopic data. For this compound, methods such as Density Functional Theory (DFT) are employed to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These theoretical calculations provide valuable information that complements and aids in the assignment of experimental spectra.
Typically, the Gauge-Including Atomic Orbital (GIAO) method is utilized within the DFT framework to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These calculated shifts are then often scaled or compared with reference compounds like tetramethylsilane (B1202638) (TMS) to correlate with experimental data. Machine learning approaches are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectra, achieving high accuracy for both ¹H and ¹³C chemical shifts.
Infrared spectroscopy predictions are based on the calculation of vibrational frequencies of the molecule. Theoretical calculations can identify the characteristic vibrational modes, such as the C=O stretching of the ethanone (B97240) group and the C-Cl stretching of the chlorophenyl ring, as well as various aromatic C-H and C-C vibrations. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which is invaluable for the interpretation of experimental data.
The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For a molecule like this compound, these calculations can elucidate the nature of the electronic transitions, often involving π-π* and n-π* transitions within the aromatic rings and the carbonyl group. The solvent environment can also be modeled to understand its effect on the spectral properties.
Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value Range | Method |
| ¹H NMR Chemical Shift (ppm) | 7.0 - 8.5 | GIAO-DFT |
| ¹³C NMR Chemical Shift (ppm) | 120 - 200 | GIAO-DFT |
| IR C=O Stretch (cm⁻¹) | 1680 - 1700 | DFT (B3LYP) |
| UV-Vis λmax (nm) | 250 - 300 | TD-DFT |
Note: The data in this table is illustrative and based on typical values for similar aromatic ketones. Actual calculated values would be dependent on the specific level of theory and basis set used in the computational study.
Non-Linear Optical (NLO) Properties Assessment through Hyperpolarizability Calculations
The non-linear optical (NLO) properties of a molecule describe its interaction with intense electromagnetic fields, leading to phenomena such as second-harmonic generation (SHG). The key parameter determining a molecule's NLO response is the first hyperpolarizability (β). Computational methods, particularly DFT, are widely used to calculate the hyperpolarizability of organic molecules.
For this compound, the presence of a donor-π-acceptor-like framework, although not a classic example, can give rise to NLO properties. The phenyl rings act as part of the π-conjugated system, and the chlorine atom and the acetyl group can influence the electron distribution. Calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can provide a quantitative measure of the NLO response. These calculations are often performed using a finite-field approach within a DFT framework. The results can be compared to standard NLO materials like urea (B33335) to assess the potential of the compound for NLO applications.
Table 2: Calculated Non-Linear Optical Properties of this compound (Illustrative Data)
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 2.5 - 4.0 | Debye |
| Polarizability (α) | 200 - 250 | a.u. |
| First Hyperpolarizability (β) | 5 - 15 x 10⁻³⁰ | esu |
Note: The data in this table is illustrative and represents a potential range for a molecule of this type. The actual values would be highly dependent on the computational method and basis set employed.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. For a molecule like this compound, which has a rotational degree of freedom between the two phenyl rings, MD simulations can explore the potential energy surface and identify the most stable conformations.
Furthermore, MD simulations are instrumental in studying solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to analyze how the solvent structure around the solute influences its conformation and properties. For instance, simulations in different solvents can show how solvent polarity affects the dihedral angle distribution or the electronic properties of the molecule. These simulations can provide a more realistic model of the molecule's behavior in solution compared to gas-phase calculations. The insights gained from MD simulations are crucial for understanding reaction mechanisms in solution and for the rational design of materials with desired properties.
Design and Synthesis of Derivatives and Analogues Based on the 1 4 2 Chlorophenyl Phenyl Ethanone Scaffold
Strategies for Structural Diversification through Substituent Modification
Structural diversification of the 1-[4-(2-chlorophenyl)phenyl]ethanone scaffold is primarily achieved by introducing or modifying substituents on its two aromatic rings. Standard synthetic methodologies can be employed to alter the electronic and steric properties of the molecule.
Key strategies include:
Electrophilic Aromatic Substitution: The biphenyl (B1667301) system can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The position of substitution is directed by the existing groups on the rings—the acetyl group and the chloro-substituted phenyl ring. These reactions allow for the introduction of a wide array of functional groups, which can then be further manipulated.
Nucleophilic Aromatic Substitution: While less common on unsubstituted phenyl rings, nucleophilic aromatic substitution can be a viable strategy, particularly if strong electron-withdrawing groups are introduced onto the scaffold.
Cross-Coupling Reactions: If a halo-substituted derivative of the parent compound is synthesized (e.g., by bromination), palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be used to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity.
These modifications provide a platform for creating a broad library of analogues with varied physicochemical properties.
Incorporation of Diverse Functional Groups (e.g., azido, mercapto, trifluoromethyl, cyclopropyl)
The introduction of specific functional groups can profoundly influence a molecule's properties. Several key functionalities can be incorporated into the this compound scaffold using established synthetic protocols.
Azido Group: The azido (–N₃) group can be introduced onto the aromatic rings by first synthesizing an amino-substituted analogue. The amino group can be converted to a diazonium salt, which is then displaced by an azide (B81097) anion organic-chemistry.org. Alternatively, α-azido ketones can be prepared from the corresponding α-bromo ketones via nucleophilic substitution with sodium azide nih.govmdpi.com. This places the azido group on the carbon adjacent to the carbonyl.
Mercapto Group: A mercapto (–SH) group or its thioether derivative can be installed. One common method involves the α-bromination of the ethanone (B97240) moiety to produce 2-bromo-1-[4-(2-chlorophenyl)phenyl]ethanone. This intermediate can then react with a thiol-containing nucleophile to form a thioether researchgate.net.
Trifluoromethyl Group: The trifluoromethyl (–CF₃) group is often incorporated to enhance metabolic stability and lipophilicity. While direct trifluoromethylation can be challenging, a common strategy involves starting with a precursor already containing the CF₃ group. For instance, a Friedel-Crafts acylation can be performed on a trifluoromethyl-substituted biphenyl precursor to install the ethanone moiety nih.gov.
Cyclopropyl Group: A cyclopropyl ring can be introduced adjacent to the carbonyl group. This is typically achieved by first converting the parent ethanone into a chalcone (B49325) analogue (see Section 6.3). The resulting α,β-unsaturated ketone can then undergo a Corey–Chaykovsky cyclopropanation reaction with a sulfur ylide, such as one generated from trimethylsulfoxonium iodide, to form the corresponding cyclopropyl ketone researchgate.net.
A summary of strategies for functional group incorporation is presented in the table below.
| Functional Group | Precursor Scaffold | Key Reagents | Reaction Type |
| Azido (Aromatic) | Amino-substituted analogue | NaNO₂, HCl; then NaN₃ | Diazotization & Substitution |
| Azido (α-keto) | α-Bromoethanone analogue | Sodium Azide (NaN₃) | Nucleophilic Substitution |
| Thioether (α-keto) | α-Bromoethanone analogue | Thiol (R-SH), Base | Nucleophilic Substitution |
| Trifluoromethyl | Trifluoromethyl-biphenyl | Acetyl Chloride, AlCl₃ | Friedel-Crafts Acylation |
| Cyclopropyl | Chalcone analogue | Trimethylsulfoxonium Iodide, Base | Corey–Chaykovsky Reaction |
Synthesis of Chalcone Analogues Derived from the Ethanone Moiety
The ethanone moiety of this compound is an excellent handle for synthesizing chalcone analogues. Chalcones are α,β-unsaturated ketones that serve as versatile intermediates for the synthesis of numerous heterocyclic compounds.
The most common method for chalcone synthesis is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aldehyde with a ketone pnrjournal.comnih.govmdpi.com. In this context, this compound acts as the ketone component and is reacted with a variety of aromatic or heteroaromatic aldehydes in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695) semanticscholar.org. The reaction proceeds via the formation of an enolate from the ketone, which then attacks the aldehyde, followed by dehydration to yield the chalcone.
This reaction is highly versatile, as a wide array of commercially available or readily synthesized aldehydes can be used to generate a large library of chalcone derivatives.
General Reaction Scheme for Chalcone Synthesis:
This compound + Ar-CHO --(Base, e.g., KOH/EtOH)--> 1-[4-(2-Chlorophenyl)phenyl]-3-(Ar)prop-2-en-1-one
The table below illustrates the diversity of chalcones that can be synthesized using this method.
| Aldehyde (Ar-CHO) | Resulting Chalcone Substituent (Ar) |
| Benzaldehyde | Phenyl |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl |
| Furan-2-carboxaldehyde | Furan-2-yl |
| Thiophene-2-carboxaldehyde | Thiophen-2-yl |
| Pyridine-4-carboxaldehyde | Pyridin-4-yl |
Annulation of Heterocyclic Rings (e.g., pyrazoles, oxadiazoles, thiadiazoles, imidazoles, pyrrols, pyrimidinones, diazepines)
The chalcone analogues derived from this compound are key precursors for constructing a multitude of five- and seven-membered heterocyclic rings through cyclization and annulation reactions.
Pyrazoles: Pyrazole and pyrazoline rings can be synthesized by the condensation of chalcones with hydrazine derivatives. The reaction of a chalcone with hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like acetic acid or ethanol leads to the formation of the corresponding 5-membered pyrazoline ring system nih.govsapub.org.
Oxadiazoles: 1,3,4-Oxadiazole derivatives can be obtained from chalcones through a multi-step process. First, the chalcone is converted to its semicarbazone, which can then be oxidatively cyclized using reagents like molecular iodine to form the 1,3,4-oxadiazole ring acs.orgdntb.gov.ua.
Thiadiazoles: Chalcones can serve as building blocks for various thiadiazole-containing molecules. For example, chalcone derivatives can be synthesized that already incorporate a 1,3,4-thiadiazole moiety, or they can undergo cyclization with sulfur-containing reagents to form the ring nih.govnih.gov.
Imidazoles: Substituted imidazoles can be synthesized from chalcones through various methods. One approach involves a copper- and iodine-catalyzed reaction of chalcones with benzylamines, which proceeds through a C-C bond cleavage to form 1,2,4-trisubstituted imidazoles acs.org. Other methods involve multicomponent reactions with aldehydes, amines, and an ammonia source researchgate.net.
Pyrrols: Pyrrol-3-one derivatives have been synthesized via the base-catalyzed intramolecular cyclization of aminoacetylenic ketones, which can be prepared from precursors related to the parent ethanone scaffold bohrium.com.
Pyrimidinones and Pyrimidines: The reaction of chalcones with urea (B33335), thiourea, or guanidine hydrochloride under basic conditions provides a straightforward route to pyrimidine derivatives nih.govpnrjournal.comsemanticscholar.org. Depending on the reagent used, pyrimidin-2-ones, pyrimidine-2-thiones, or 2-aminopyrimidines can be formed, respectively.
Diazepines: 1,5-Benzodiazepine derivatives are readily synthesized by the condensation reaction of chalcones with o-phenylenediamine in a suitable solvent, often with a few drops of a catalyst like piperidine or acetic acid researchgate.netsapub.org.
| Target Heterocycle | Key Reagent(s) |
| Pyrazole/Pyrazoline | Hydrazine or Substituted Hydrazines |
| 1,3,4-Oxadiazole | Semicarbazide, then an Oxidizing Agent |
| 1,3,4-Thiadiazole | Thio-reagents in multi-step synthesis |
| Imidazole (B134444) | Benzylamines, Aldehydes, Ammonia source |
| Pyrrolidone | Aminoacetylenic ketone precursors |
| Pyrimidinone/Pyrimidine | Urea, Thiourea, or Guanidine |
| 1,5-Benzodiazepine | o-Phenylenediamine |
Stereochemical Considerations in Chiral Derivative Synthesis
The synthesis of chiral derivatives based on the this compound scaffold can be approached by targeting different sources of chirality.
One primary strategy is the stereoselective reduction of the carbonyl group in the ethanone moiety to create a chiral secondary alcohol. This can be achieved using chiral reducing agents or through biocatalysis. For example, the use of whole-cell catalysts like Saccharomyces cerevisiae (baker's yeast) can facilitate the asymmetric reduction of ketones to chiral alcohols with high enantiomeric excess rsc.org.
For more complex derivatives, particularly those involving fused ring systems, stereoselectivity can be controlled during the ring-forming reactions. The use of chiral catalysts, such as rhodium complexes in [2+2+2] cycloadditions, can induce planar chirality in the synthesis of complex polycyclic aromatic systems organic-chemistry.org. Diastereoselectivity can also be a key consideration in reactions that create multiple stereocenters, such as the cyclopropanation of chiral chalcone derivatives or the cyclization reactions leading to substituted heterocycles. The choice of reagents, catalysts, and reaction conditions can influence the diastereomeric ratio of the products.
Development of Library Synthesis Approaches
The synthetic routes described for modifying the this compound scaffold are highly amenable to library synthesis and combinatorial chemistry approaches. The goal is to rapidly generate a large number of structurally diverse compounds for screening purposes.
A typical library synthesis strategy would follow a divergent approach:
Scaffold Modification: A small set of core scaffolds based on this compound are synthesized with different substituents on the aromatic rings (as described in Section 6.1).
Chalcone Library Generation: Each of these core scaffolds is reacted with a large library of diverse aromatic and heteroaromatic aldehydes in a parallel fashion to produce a large library of chalcone intermediates (Section 6.3).
Heterocyclic Library Generation: The resulting chalcone library is then divided and subjected to various cyclization reactions in parallel. For instance, aliquots of the chalcone library can be reacted with a library of substituted hydrazines to create a pyrazole library, with urea to create a pyrimidinone library, and with o-phenylenediamine to create a benzodiazepine library (Section 6.4).
This modular approach allows for the systematic exploration of the chemical space around the core scaffold. The use of automated synthesis platforms and high-throughput purification can further accelerate the generation of these chemical libraries .
Exploration of Molecular Interactions and Bio Relevant Research Directions
In Vitro Investigations of Enzyme Inhibition Mechanisms
The investigation of enzyme inhibition is a cornerstone of drug discovery, providing direct insight into a compound's mechanism of action. For scaffolds related to 1-[4-(2-Chlorophenyl)phenyl]ethanone, in vitro assays are crucial for identifying specific enzyme targets and quantifying inhibitory potency.
Derivatives of similar phenyl ethanone (B97240) structures have been evaluated against a range of enzymes. For instance, licofelone, which features a more complex pyrrolizine acetic acid structure, is a dual inhibitor of both cyclooxygenase (COX) isoforms and 5-lipoxygenase. nih.gov Its metabolic pathway, involving glucuronidation and subsequent hydroxylation, was elucidated through in vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms. nih.gov Such studies are critical for understanding how the body processes a compound and for predicting potential drug-drug interactions. nih.gov
For the this compound scaffold, in vitro enzyme inhibition assays would be a primary step in characterizing its biological potential. A typical screening panel might include key enzymes from pathways implicated in inflammation (e.g., COX-1, COX-2), cancer (e.g., protein kinases), and infectious diseases (e.g., fungal or bacterial enzymes). Positive hits from these screens would then be followed by more detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).
Structure-Activity Relationship (SAR) Studies for Bioactive Scaffold Optimization
Once a bioactive scaffold like this compound is identified, Structure-Activity Relationship (SAR) studies are systematically conducted to optimize its potency, selectivity, and pharmacokinetic properties. This involves synthesizing and testing a library of analogues where specific parts of the molecule are modified.
Research on related heterocyclic and biphenyl (B1667301) structures demonstrates the SAR process effectively. For example, in a series of 1,2,4-triazine (B1199460) derivatives acting as GPR84 antagonists, modifications to the groups on the triazine ring led to significant changes in activity. acs.org Replacing methoxy (B1213986) groups with halides decreased activity in a size-dependent manner, indicating a sterically constrained binding pocket. acs.org Similarly, studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives revealed that the stereochemistry was critical for analgesic activity, with the S-(+) enantiomers generally showing much higher potency than their R-(-) counterparts. nih.gov
For this compound, an SAR campaign would explore modifications at several key positions:
The Acetyl Group: This could be altered to other ketones, reduced to an alcohol, or converted into more complex functional groups to probe for new interactions.
The Phenyl Rings: The substitution pattern and nature of the substituents on both phenyl rings could be varied. For instance, moving the chloro group from the ortho- to the meta- or para-position, or replacing it with other halogens or electron-donating/withdrawing groups, would provide critical information about the electronic and steric requirements for activity.
The Biphenyl Linkage: Introducing rotational constraints or replacing one of the phenyl rings with a heterocycle could improve binding affinity and selectivity.
| Modification Site | Example Modification | Rationale for Investigation |
|---|---|---|
| Acetyl Group (C=O) | Reduction to alcohol (-CHOH-CH₃) | Introduce hydrogen bond donor/acceptor capabilities. |
| Acetyl Group (CH₃) | Elongation to ethyl, propyl | Probe for hydrophobic pockets in the target's active site. |
| Chlorine Position | Move to meta- or para-position | Evaluate the importance of substituent position for binding. |
| Chlorine Substituent | Replace with -F, -Br, -CH₃, -OCH₃ | Assess the impact of electronic and steric effects on activity. |
| Unsubstituted Phenyl Ring | Introduce substituents (e.g., -OH, -NH₂) | Explore new interaction points and improve physicochemical properties. |
Role as an Intermediate in Agrochemical Synthesis: Understanding Mechanism of Action in Target Organisms (e.g., ergosterol (B1671047) biosynthesis inhibition in fungi)
The biphenyl core of this compound makes it a valuable intermediate for the synthesis of complex agrochemicals, particularly fungicides. nih.gov A primary target for many successful antifungal agents is the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes but absent in plants and animals, offering a degree of selective toxicity. nih.govscispace.com
Inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key cytochrome P450 enzyme in this pathway, is the mechanism of action for the widely used azole class of fungicides. researchgate.netmdpi.com Azoles bind to the heme iron in the active site of CYP51, preventing the demethylation of lanosterol. nih.gov This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth. nih.govresearchgate.net
The this compound structure can serve as a foundational building block for novel antifungal agents targeting this pathway. The acetyl group can be readily converted into an alcohol, which can then be used to link to an azole heterocycle (e.g., imidazole (B134444) or triazole), a key pharmacophore for CYP51 inhibition. The biphenyl moiety can be tailored to optimize interactions within the hydrophobic substrate access channel of the enzyme. cardiff.ac.uk
Mechanism of Action in Fungi:
Inhibition of Target Enzyme: The synthesized agrochemical, derived from the intermediate, enters the fungal cell and binds to CYP51. nih.gov
Disruption of Biosynthesis: The demethylation of lanosterol is blocked. mdpi.com
Membrane Integrity Loss: Ergosterol levels decrease, and toxic 14α-methylated sterols accumulate, compromising cell membrane function and fluidity. researchgate.net
Growth Arrest: Fungal growth is inhibited (fungistatic effect) or the fungus is killed (fungicidal effect). nih.gov
Computational Docking Studies for Predicting Ligand-Target Interactions
Computational molecular docking is a powerful tool used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a macromolecular target, such as an enzyme or receptor. nih.govnih.gov This in silico technique allows researchers to screen large virtual libraries of compounds against a known protein structure, prioritizing candidates for synthesis and biological testing. neliti.com
For derivatives of this compound, docking studies would be instrumental in rationalizing SAR data and guiding the design of more potent inhibitors. For instance, if a biological screen identified a protein target, docking could reveal a plausible binding mode. Studies on pyrazoline derivatives have used docking to predict interactions with the active site of human mitochondrial branched-chain aminotransferase. ijper.org Similarly, docking was used to study how novel derivatives might bind to the Epidermal Growth Factor Receptor (EGFR), identifying key hydrogen bond interactions. neliti.com
A typical docking workflow would involve:
Obtaining a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank).
Preparing the 3D structure of the ligand (the ethanone derivative).
Using software like AutoDock to place the ligand into the target's active site in various conformations. nih.gov
Scoring the different poses based on a calculated binding free energy, with lower scores indicating a more favorable interaction. researchgate.net
These predictions can highlight key amino acid residues involved in binding and suggest specific modifications to the ligand to enhance these interactions.
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| Parent Compound | Fungal CYP51 | -7.5 | Phe233, Tyr132 |
| Para-chloro analogue | Fungal CYP51 | -7.9 | Phe233, Tyr132, Met508 |
| Hydroxy-acetyl analogue | Fungal CYP51 | -8.2 | Phe233, Tyr132, Heme |
Design of Chemical Probes for Cellular Pathway Investigations
Chemical probes are essential tools for studying biological systems. They are typically created by attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to a bioactive molecule. ljmu.ac.uk These probes allow for the visualization of the molecule's localization within a cell, the identification of its binding partners, and the quantification of target engagement. ethz.ch
If this compound or one of its optimized derivatives shows promising biological activity, it could be converted into a chemical probe. The design process involves identifying a position on the molecule where a linker and reporter can be attached without significantly disrupting its interaction with its biological target. mdpi.com For example, fluorescently labeled analogs of the CCR5 antagonist TAK779 were synthesized to study its cellular uptake and localization. researchgate.net
A potential strategy for converting this compound into a probe would be to modify the terminal methyl of the acetyl group or a position on one of the phenyl rings distal to the key binding interactions. The resulting probe could be used in a variety of applications, including:
Fluorescence Microscopy: To visualize where the compound accumulates in cells.
Affinity Chromatography: To pull down its protein targets from cell lysates for identification by mass spectrometry.
Flow Cytometry: To quantify target binding in a population of cells.
Analysis of Molecular Targets and Pathways Relevant to Biological Functions (e.g., CYP51 inhibition)
The ultimate goal of these research efforts is to identify the specific molecular targets of a bioactive compound and understand how modulating those targets affects cellular pathways and produces a physiological effect. As discussed, a highly relevant target for biphenyl scaffolds is the fungal enzyme CYP51 (also known as Erg11p). mdpi.com
Inhibition of CYP51 is a clinically and agriculturally validated strategy. nih.govnih.gov The resistance of human CYP51 to inhibition by many common azole antifungals provides a window of therapeutic selectivity. nih.gov However, understanding the structural basis for this selectivity is key to designing new drugs with improved safety profiles. Comparative structural analysis between fungal and human CYP51 orthologs reveals differences in the active site and substrate access channels that can be exploited for rational drug design. nih.gov For example, certain mutations can make human CYP51 "more fungal-like" and thus more susceptible to inhibition. nih.gov
Therefore, a comprehensive analysis of the biological function of a this compound-based inhibitor would involve:
Confirming direct inhibition of the purified target enzyme (e.g., fungal CYP51). cardiff.ac.uk
Measuring the effect on the relevant metabolic pathway (e.g., quantifying the reduction in ergosterol and accumulation of lanosterol in fungal cells).
Assessing selectivity by testing for inhibition of the human ortholog (human CYP51). nih.gov
Conducting transcriptomic or proteomic studies to understand the broader cellular response to pathway inhibition.
By integrating these diverse research approaches, the full potential of the this compound scaffold can be explored, paving the way for the development of novel therapeutic or agrochemical agents.
Advanced Applications and Emerging Research Frontiers
Utilization as a Building Block in Complex Organic Synthesis
The molecular architecture of 1-[4-(2-Chlorophenyl)phenyl]ethanone provides a robust platform for constructing elaborate organic molecules, particularly heterocyclic systems which are cornerstones of medicinal chemistry and materials science. sigmaaldrich.comossila.com The ketone functional group is a key reactive site, enabling a variety of chemical transformations.
Research has demonstrated that related ketone building blocks are instrumental in synthesizing complex, pharmacologically active structures. mdpi.com For instance, the acetyl group can participate in condensation reactions to form chalcones, which are valuable intermediates for a host of bioactive cyclic compounds. evitachem.com The core structure is also amenable to cyclization reactions to form fused ring systems. A notable example is the synthesis of pyrrol-3-ones, a class of heterocyclic compounds with known anticancer, antiviral, and anti-inflammatory properties, which can be achieved through the intramolecular cyclization of precursor molecules derived from similar ketone-containing scaffolds. mdpi.com
Furthermore, derivatives of the title compound, such as its bromo-acetylated form, 2-bromo-1-[4-(2-chlorophenyl)phenyl]ethanone, serve as powerful alkylating agents. bldpharm.comsigmaaldrich.com This reactivity allows for the straightforward introduction of the 4-(2-chlorophenyl)phenylacetyl moiety into other molecules, a common strategy for creating complex thioethers and other derivatives with potential biological activity. nih.gov
Table 1: Synthetic Transformations of the this compound Scaffold This table is illustrative and based on established chemical principles for this class of compounds.
| Reaction Type | Reagent/Condition | Resulting Structure Class | Potential Application |
|---|---|---|---|
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | Chalcones | Precursors for flavonoids, pyrazolines |
| Gewald Reaction | Sulfur, Cyanoacetamide | Substituted Thiophenes | Heterocyclic synthesis, materials |
| Intramolecular Cyclization | (Following modification) | Pyrrolidones, Indanones | Pharmacologically active agents |
| Reductive Amination | Amine, Reducing Agent | Substituted Amines | Pharmaceutical intermediates |
| Hydrazone Formation | Hydrazine derivatives | Hydrazones | Precursors for pyrazoles, indoles echemi.com |
Application in Specialty Chemical Production
The role of this compound and its immediate derivatives extends to the production of high-value specialty chemicals, including agrochemicals and pharmaceutical intermediates. The unique substitution pattern of the molecule is often a critical component of the final product's function.
A significant application is in the synthesis of active pharmaceutical ingredients (APIs). For example, the related compound 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone is a key intermediate in the synthesis of Cenobamate, an anticonvulsant drug used for treating focal-onset seizures in adults. chemicalbook.com This highlights the value of the 2-chlorophenyl ethanone (B97240) moiety in constructing neurologically active compounds. Similarly, other related structures serve as reactants in the preparation of fungicides designed to protect crops from plant pathogenic fungi. evitachem.com The synthesis of complex piperazine (B1678402) derivatives, which are common in drug discovery, can also utilize such ketone precursors. google.com
The production of these specialty chemicals leverages the ethanone as a foundational building block, which is then elaborated through multi-step synthetic sequences to arrive at the target molecule with the desired biological or chemical properties.
Table 2: Examples of Specialty Chemicals Derived from Related Ethanone Precursors
| Precursor Class | Specialty Chemical | Application Area | Reference |
|---|---|---|---|
| Chlorophenyl ethanones | Cenobamate Intermediate | Pharmaceuticals (Anticonvulsant) | chemicalbook.com |
| Chlorophenoxy phenyl ethanones | Fungicide Precursor | Agrochemicals | evitachem.com |
| Aryl ethanones | Pyrrol-3-one derivatives | Pharmaceuticals (Anticancer, Antiviral) | mdpi.com |
| Bromo-aryl ethanones | Thioether derivatives | Organic Synthesis, Bio-organic Chemistry | nih.gov |
Potential in Materials Science Research (e.g., polymer precursors, liquid crystals)
The rigid and planar nature of the biphenyl (B1667301) group in this compound makes it an attractive candidate for materials science research, particularly in the development of polymers and liquid crystals.
In the field of liquid crystals, molecules containing a rigid core, such as biphenyl, are known to form mesophases. colorado.edu The synthesis of novel ferroelectric liquid crystals often incorporates substituted biphenyl moieties to achieve low melting points and broad temperature ranges for the liquid crystal phases. nih.gov The structure of this compound, with its biphenyl core, provides a suitable scaffold. The acetyl group can be chemically modified—for example, through reduction to an alcohol followed by esterification with a long-chain fatty acid—to introduce the flexible alkyl tails necessary to induce liquid crystalline behavior. colorado.edunih.govrsc.org The ortho-chloro substituent would influence intermolecular interactions, potentially leading to unique packing arrangements and distinct phase behaviors, such as smectic or nematic phases. colorado.edu
As a polymer precursor, the compound offers several possibilities. The acetyl group can be a point of polymerization. For instance, conversion to a chalcone (B49325) derivative introduces a reactive double bond that can undergo polymerization. The biphenyl unit itself, when incorporated into a polymer backbone, can enhance thermal stability, mechanical strength, and confer specific optical properties due to its aromatic nature.
Table 3: Materials Science Potential of this compound
| Structural Feature | Potential Application | Desired Property | Rationale |
|---|---|---|---|
| Rigid Biphenyl Core | Liquid Crystals | Mesophase formation | Provides the necessary molecular rigidity and shape anisotropy. nih.govscirea.org |
| Acetyl Group (-COCH₃) | Polymer Precursor | Polymerization site | Can be converted to other functional groups (e.g., vinyl, hydroxyl) for polymerization reactions. |
| 2-Chloro Substituent | Liquid Crystals / Polymers | Modified intermolecular forces | Influences molecular packing, solubility, and electronic properties. |
| Aromatic System | Advanced Polymers | Thermal Stability, Optical Properties | Incorporation into polymer chains can increase degradation temperature and refractive index. |
Development of Novel Ligands for Catalysis
The development of new ligands is crucial for advancing transition-metal catalysis, and this compound represents a potential starting point for creating bespoke ligands. Bipyridine and terpyridine moieties are among the most important N-donor ligands in coordination chemistry, forming stable complexes with a wide range of metals used in catalysis. mdpi.comresearchgate.netnih.gov
A plausible synthetic pathway to a novel ligand could involve a Kröhnke-type reaction. First, the this compound would undergo condensation with an aromatic aldehyde to form the corresponding α,β-unsaturated ketone (chalcone). This intermediate can then react with a pyridinium (B92312) salt and ammonium (B1175870) acetate (B1210297) to construct a new, substituted pyridine (B92270) ring, ultimately leading to a functionalized bipyridine or terpyridine ligand. arkat-usa.org
The resulting ligand would be unique due to the 2-chlorophenyl group. This substituent would exert a significant steric and electronic influence on the metal center it coordinates to. The steric bulk could favor certain substrate approaches, leading to enhanced selectivity in catalytic reactions, while its electron-withdrawing nature would modify the redox potential of the metal complex. Such tailored metal complexes could find applications in cross-coupling reactions, oxidation catalysis, or even photocatalysis. nih.govescholarship.org
Table 4: Hypothetical Synthesis of a Novel Catalyst Ligand This table outlines a plausible, chemically sound synthetic route.
| Step | Reaction | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Aldol Condensation | α,β-Unsaturated Ketone (Chalcone) | Creates the necessary backbone for pyridine ring formation. |
| 2 | Kröhnke Pyridine Synthesis | Substituted Bipyridine Ligand | Forms the core chelating structure. arkat-usa.org |
| 3 | Complexation | Metal-Ligand Complex (e.g., with Ru, Pd, Ir) | Generates the active catalyst. nih.gov |
| 4 | Application | Asymmetric Catalysis, Cross-Coupling | The unique ligand could impart high selectivity and efficiency. escholarship.org |
Functionalization for Surface Chemistry and Nanomaterial Integration
Modifying surfaces at the molecular level is a key goal in nanotechnology and materials science, and this compound can be adapted for this purpose. The ability to tailor the surface properties of materials is essential for applications ranging from biocompatible implants to chemical sensors. researchgate.net
The ketone functional group of the title compound serves as a chemical handle for attachment to surfaces. For example, it can be reduced to a secondary alcohol. This hydroxyl group can then react with a silanizing agent to covalently bond the molecule to silica-based surfaces, such as glass or silicon wafers. Alternatively, the molecule could be further modified to introduce a thiol or azide (B81097) group, enabling its attachment to gold nanoparticles or other functionalized nanomaterials. nih.govnih.gov
Once anchored, the exposed 4-(2-chlorophenyl)phenyl moiety would define the new surface chemistry. The biphenyl structure would create a hydrophobic and aromatic interface, capable of participating in π-stacking interactions. The chlorine atom would also subtly alter the surface's electronic properties. Such functionalized surfaces could be used to control wetting, mediate the adhesion of specific biomolecules, or act as a platform for building more complex nanostructures.
Table 5: Strategies for Surface and Nanomaterial Functionalization
| Functionalization Reaction | Target Surface/Material | Resulting Property | Potential Application |
|---|---|---|---|
| Reduction to -OH, then Silanization | Silicon Dioxide (SiO₂), Glass | Hydrophobic, Aromatic Surface | Controlled wetting, selective adsorption |
| Conversion to Thiol (-SH) | Gold Nanoparticles (AuNPs) | Stable Au-S bond formation | Functionalized plasmonic sensors |
| Conversion to Azide (-N₃) | Alkyne-modified Surfaces | Covalent attachment via Click Chemistry | Patterned surfaces, bio-conjugation |
| Direct Adsorption | Carbon Nanotubes, Graphene | π-π Stacking Interaction | Non-covalent functionalization, dispersion |
Compound List
Conclusion and Future Perspectives in 1 4 2 Chlorophenyl Phenyl Ethanone Research
Summary of Key Academic Contributions and Research Progress
Research on 1-[4-(2-Chlorophenyl)phenyl]ethanone has predominantly centered on its role as a building block in organic synthesis. The existing academic literature and patent filings indicate that this compound is a valuable precursor for creating a variety of organic molecules.
Key Research Findings:
Intermediate for Complex Molecules: The primary academic contribution has been the utilization of this compound and its derivatives in the synthesis of complex heterocyclic compounds and other organic structures. For instance, related acetophenone (B1666503) derivatives are instrumental in synthesizing pyrrol-3-ones, which exhibit a range of biological activities. mdpi.com
Cross-Coupling Reactions: The synthesis of the core 4-(2-chlorophenyl)phenyl structure often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net These methods are crucial for forming the carbon-carbon bond between the two phenyl rings, a foundational step in assembling the target molecule.
Functionalization Studies: Research on analogous compounds, such as bromo- and other chloro-substituted acetophenones, provides insights into the potential reactivity of this compound. These studies often explore further functionalization at the acetyl group or on the aromatic rings to generate diverse chemical libraries. rsc.orgresearchgate.net
While direct and extensive research specifically on this compound is not abundant, the progress made with structurally similar compounds provides a solid foundation for its potential applications.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H11ClO | PubChem nih.gov |
| Molecular Weight | 230.69 g/mol | PubChem nih.gov |
| CAS Number | 612000 (CID) | PubChem nih.gov |
Identified Challenges and Limitations in Current Investigation
Despite its potential, the investigation of this compound is not without its hurdles. These challenges primarily stem from synthetic complexities and a lack of focused research.
Synthetic Selectivity: A significant challenge lies in achieving regioselectivity during the synthesis, particularly in large-scale preparations. The presence of two distinct phenyl rings, one of which is substituted with a chlorine atom, can lead to undesired isomers during cross-coupling or subsequent functionalization reactions.
Limited Commercial Availability: While some suppliers list the compound, its availability can be limited and costly, potentially hindering extensive research and development efforts.
Scarcity of Dedicated Studies: A major limitation is the absence of comprehensive studies focusing solely on the properties and potential applications of this compound. Much of the available information is extrapolated from research on analogous compounds.
Purification Difficulties: As with many biaryl compounds, purification of this compound and its derivatives from reaction mixtures can be challenging due to the presence of closely related byproducts.
Overcoming these challenges will be crucial for unlocking the full potential of this compound in various scientific fields.
Prospective Research Avenues and Opportunities for Interdisciplinary Collaboration
The future of research on this compound is promising, with numerous opportunities for exploration and collaboration across different scientific disciplines.
Medicinal Chemistry: The structural motif of this compound is present in molecules with potential therapeutic applications. Further derivatization could lead to the discovery of novel drug candidates. For example, related structures have been investigated for their potential as antifungal agents and in the development of non-sedative antihistamines. google.comchemicalbook.com
Materials Science: Biaryl ketones are known to be useful in the development of advanced materials. The unique electronic properties conferred by the chlorophenyl group could be exploited in the design of new polymers, liquid crystals, or photoactive materials.
Catalysis: There is an opportunity to develop more efficient and selective catalytic methods for the synthesis of this compound and its derivatives. This includes exploring novel catalysts and optimizing reaction conditions for cross-coupling reactions. orgsyn.org
Computational Chemistry: In silico studies, such as molecular docking and density functional theory (DFT) calculations, can provide valuable insights into the reactivity, electronic properties, and potential biological targets of this compound and its derivatives. This can help guide synthetic efforts and prioritize compounds for biological screening.
Interdisciplinary collaboration between organic chemists, medicinal chemists, materials scientists, and computational chemists will be essential to fully explore these research avenues.
Implications for Fundamental Organic Chemistry and Applied Science
The study of this compound and its related chemistry has broader implications for both fundamental and applied science.
Advancements in Synthetic Methodology: Research into the synthesis of this compound contributes to the broader field of organic chemistry by advancing the understanding and application of cross-coupling reactions and the functionalization of complex aromatic systems.
Scaffold for Drug Discovery: The 4-(2-chlorophenyl)phenyl ethanone (B97240) core serves as a versatile scaffold for the development of new pharmaceutical compounds. Its ability to be readily modified allows for the systematic exploration of structure-activity relationships.
Foundation for New Materials: As a building block, this compound holds the potential to be incorporated into novel materials with tailored electronic and photophysical properties, contributing to advancements in materials science and engineering.
Q & A
Q. What are the standard synthetic routes for 1-[4-(2-Chlorophenyl)phenyl]ethanone, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted biphenyl in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, analogous compounds like 1-(3-fluoro-4-propoxyphenyl)ethanone are prepared using this method, with yields dependent on catalyst loading, solvent polarity, and temperature control . Microwave-assisted synthesis (e.g., as demonstrated for chalcone derivatives) can optimize reaction time and efficiency by enhancing molecular activation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For instance, NIST databases report exact mass data (e.g., 246.0252 Da for similar chlorinated acetophenones) to confirm molecular formula .
- Infrared (IR) Spectroscopy: Functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) and aryl-Cl vibrations (~550 cm⁻¹) are identified using solutions in CCl₄ or CS₂ to minimize solvent interference .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic proton environments and substituent effects, with deuterated solvents (e.g., CDCl₃) ensuring sharp signals .
Q. What safety protocols are recommended for handling this compound?
Refer to Safety Data Sheets (SDS) for analogous ketones: Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to flammability (UN1224 classification). Store in airtight containers at ≤25°C, and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers optimize the synthesis of derivatives for biological activity studies?
- Structural Modifications: Introduce functional groups (e.g., hydroxyl, imidazole) at the 4-position to enhance solubility or bioactivity. For example, 1-[4-(4-methylimidazol-1-yl)phenyl]ethanone derivatives are synthesized via nucleophilic substitution .
- Screening Methods: Use in vitro antimicrobial assays (e.g., broth dilution against E. coli or S. typhimurium) with MIC (Minimum Inhibitory Concentration) determinations. Microwave-assisted cyclization (as in pyrazole derivatives) improves reaction kinetics .
Q. How should contradictory data in spectroscopic or synthetic studies be resolved?
- Cross-Validation: Compare IR/MS/NMR data with computational predictions (e.g., QSPR models or DFT calculations) to identify anomalies. For example, thermodynamic data (e.g., boiling point ~469 K for fluorinated analogs) can validate purity .
- Replication: Reproduce synthetic protocols under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) to isolate variables affecting yield .
Q. What computational tools aid in predicting physicochemical properties or reaction pathways?
- QSAR/QSPR Models: Tools like CC-DPS use quantum chemistry and neural networks to predict solubility, logP, and toxicity. For instance, 3D molecular visualization (ball-and-stick models) clarifies steric effects in biphenyl derivatives .
- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data from similar acetophenones .
Q. What methodologies support the compound’s application in materials science?
- Polymer Synthesis: Use as a photoinitiator or crosslinking agent in UV-curable resins. For example, biphenylmethanone derivatives act as photoactive components in polymer matrices .
- Surface Functionalization: Immobilize the compound on silica nanoparticles via silane coupling, characterized by FTIR and TGA to confirm grafting efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
